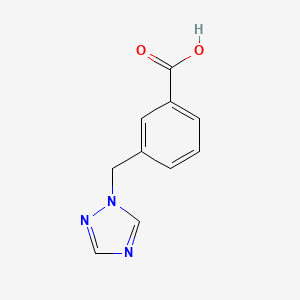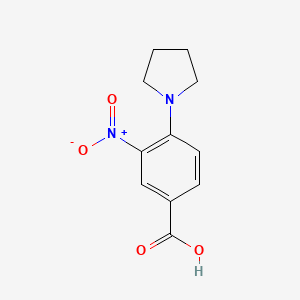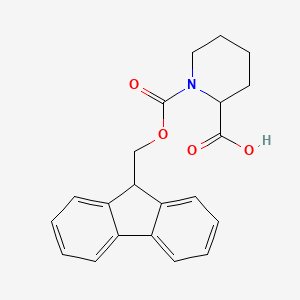
3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
Vue d'ensemble
Description
The compound 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is a derivative of benzoic acid where a 1,2,4-triazole moiety is attached to the benzene ring via a methylene bridge. This structural motif is common in the design of metal-organic frameworks (MOFs) and pharmaceuticals due to the potential for varied biological activity and the ability to form coordination polymers with metals.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of azides or the cyclization of hydrazines with nitriles. For example, the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole demonstrates the use of environmentally friendly procedures to obtain triazole compounds . Although the specific synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is not detailed in the provided papers, similar synthetic strategies could be employed, such as starting from a benzoic acid derivative and introducing the triazole ring through appropriate functional group transformations.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The triazole ring can act as a ligand in coordination chemistry, binding to metal ions through the nitrogen atoms. For instance, metal-organic frameworks built from triazole-containing ligands exhibit various topologies and can form homochiral networks, as seen in the case of Zn(II) complexes . The specific geometry and electronic distribution of the triazole ring influence the overall properties of the compound and its ability to participate in chemical reactions.
Chemical Reactions Analysis
Triazole derivatives are known to participate in a range of chemical reactions, including acting as corrosion inhibitors , forming coordination polymers , and undergoing photoisomerization . The triazole moiety can also be involved in the formation of antifungal agents, as seen in the synthesis of triorganotin triazole benzoates . The reactivity of the triazole ring is influenced by its electronic structure and the substituents present on the ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by the presence of the triazole ring and its substituents. These compounds can exhibit antimicrobial activities , participate in phototransformations , and form stable complexes with metals . The triazole ring's ability to engage in hydrogen bonding and its electronic properties contribute to the compound's behavior in various environments, including its potential use as a corrosion inhibitor and its role in the formation of coordination polymers with distinct structural features .
Applications De Recherche Scientifique
-
Organic Synthesis and Drug Discovery
- 1,2,3-triazoles have found broad applications in drug discovery .
- They are used for the synthesis of compounds that exhibited antifungal activity, antimicrobial activity against the mycobacterium tuberculosis strain H37Rv, antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1), as well as anticancer activity against various cancer cell lines .
-
Polymer Chemistry
-
Supramolecular Chemistry
-
Bioconjugation and Chemical Biology
-
Fluorescent Imaging
-
Materials Science
-
Antimicrobial and Antibacterial Properties
-
Antifungal Agents
-
Anticancer Agents
-
Antiviral Agents
-
Agricultural Science
-
Other Medical Applications
-
Pharmaceutical Industry
-
Agricultural Science
-
Chemical Industry
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1,2,4-triazol-1-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJPFLBFQZEFKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390253 | |
| Record name | 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |
CAS RN |
857284-23-2 | |
| Record name | 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857284-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1306954.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)
![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)


![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)

![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)

![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)
![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)